molecular formula C18H17N3O5S B2801278 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868369-03-3

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2801278
CAS No.: 868369-03-3
M. Wt: 387.41
InChI Key: QSTVTRUKUSTOLT-HNENSFHCSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide (CAS 868370-45-0) is a synthetic small molecule with a molecular formula of C18H17N3O5S and a molecular weight of 387.41 g/mol . This compound belongs to the benzothiazole chemical class, a family of heterocyclic compounds recognized for their significant pharmacological potential . Benzothiazole derivatives are a subject of extensive investigation in medicinal chemistry due to their diverse biological activities, which include serving as key scaffolds in the development of anticancer agents . This compound is offered with a guaranteed purity of 95% or higher, ensuring consistency and reliability for research applications . Its primary research value lies in its role as a chemical intermediate for the synthesis and exploration of novel heterocyclic compounds with potential therapeutic applications . Specifically, related benzothiazole derivatives have been investigated for their ability to inhibit anti-apoptotic proteins such as Bcl-2, a validated target in oncology . The overexpression of Bcl-2 is associated with tumor development and resistance to treatment, making inhibitors of significant interest for the development of pro-apoptotic cancer therapies . Researchers are exploring these mechanisms in various contexts, including small cell lung cancer and other neoplasms . Handling Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)8-9-14(26-3)16(15)27-18(20)19-17(22)11-6-5-7-12(10-11)21(23)24/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTVTRUKUSTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the reaction of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Family

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Structure : Shares the dihydrothiazole core but replaces the ethyl and dimethoxy groups with a 2-methoxyphenyl and phenyl substituent. The benzamide group is para-methyl-substituted instead of meta-nitro .
  • Crystallography : Characterized via single-crystal X-ray diffraction (R factor = 0.038), confirming the Z-configuration and planar geometry of the thiazole ring. Bond lengths (mean σ(C–C) = 0.002 Å) align with typical aromatic systems .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

  • Structure : Features a thiourea bridge between benzothiazole and benzamide, unlike the direct imine linkage in the target compound. Substituents include halogens and methyl groups .
  • Bioactivity : Exhibits moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the thiourea moiety’s hydrogen-bonding capacity .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structure : Contains a benzimidazole-thioacetamide linker and a 2,4-dinitrophenyl group. The nitro groups enhance electron-withdrawing effects, similar to the target’s meta-nitro substituent .
  • Synthesis : Prepared via nucleophilic substitution, highlighting the role of nitro groups in directing reactivity .
Physicochemical and Electronic Properties
Compound XLogP3 H-Bond Acceptors Polar Surface Area (Ų) Key Substituents
Target Compound 3.9 5 85.7 3-Nitro, 4,7-dimethoxy, ethyl
(Z)-N-[3-(2-Methoxyphenyl)-...] 4.2* 4 78.3* 2-Methoxyphenyl, 4-methyl
N-{(Benzothiazol-2-yl)carbamothioyl} 2.8* 6 102.4* Thiourea, 4-chloro
W1 5.1* 8 135.6* 2,4-Dinitrophenyl, benzimidazole

*Estimated based on structural analogs.

  • Methoxy Groups : The 4,7-dimethoxy substituents increase steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitro group .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The target’s nitro and methoxy groups may participate in intermolecular hydrogen bonds, forming supramolecular networks as described in Etter’s graph-set analysis .
  • Drug Likeness : Computational tools (e.g., molinspiration) predict moderate drug-likeness due to its molecular weight (<500) and logP (<5), aligning with trends in .

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a member of the benzothiazole family, known for its diverse biological activities. This compound features a unique structure that incorporates an ethyl group, methoxy groups, and a nitrobenzamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation and apoptosis. For instance, it has been suggested that the compound could inhibit tubulin polymerization, which is critical for cancer cell division and metastasis .

Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to suppress metastatic activity in various cancer cell lines by inhibiting the glycoprotein podoplanin, which is involved in tumor-induced platelet aggregation .

Antimicrobial Effects

The compound also exhibits antimicrobial properties. Nitrobenzamide derivatives are known to possess antibiotic activity against a range of pathogens. Research suggests that compounds with similar structures can inhibit bacterial growth and have potential applications in treating infections .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes play significant roles in neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may enhance cognitive function .

Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspases .

Study 2: Enzyme Inhibition

A separate study focused on the enzyme inhibition properties of this compound. It was found that at a concentration of 5 µM, it inhibited AChE activity by approximately 70%, indicating strong potential for neuroprotective applications .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, the following table summarizes their key activities:

Compound NameAnticancer ActivityAntimicrobial ActivityAChE Inhibition (%)
N-(4-methoxybenzyl)-N'-nitrobenzamideModerateWeak30% at 10 µM
N-(2Z)-3-Ethyl... (this compound)HighModerate70% at 5 µM
Benzothiazole derivative XLowHigh50% at 10 µM

Q & A

Q. Key Analytical Techniques :

  • HPLC : Monitor reaction progress and purity (>95% typically required).
  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry (e.g., NOESY for Z/E distinction) .

Q. Optimization Table :

StepParameterOptimal Range
CyclizationTemperature80–100°C
AmidationReaction Time12–24 h
PurificationChromatographySilica gel, EtOAC/Hexane (1:3)

Basic: What analytical techniques are essential for structural characterization?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (XRD) : Resolve the (2Z)-configuration and dihydrobenzothiazole geometry. Use SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • 2D NMR (COSY, HSQC) : Assign methoxy and ethyl group positions .

Q. Example XRD Metrics (Hypothetical) :

ParameterValue
Space GroupP21/c
R-factor<0.05
C-C Bond Length1.39 Å (aromatic)

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer :
Contradictions (e.g., anomalous displacement ellipsoids or occupancy mismatches) require:

Validation Tools : Check for errors using PLATON (ADDSYM for missed symmetry) or CCDC’s Mercury .

Alternative Refinement : Compare SHELXL (rigid-body) vs. Olex2 (spherical harmonic models) for disordered regions .

Twinned Data Handling : Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Case Study : A 2024 study resolved ethyl group disorder by refining two conformers with 60:40 occupancy, validated via Hirshfeld surface analysis .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability?

Methodological Answer :
Apply graph set analysis (Etter’s formalism) to classify H-bond motifs:

  • Descriptors : Use patterns like R22(8)R_2^2(8) for dimeric interactions or C(4)C(4) for chains .
  • Solubility Prediction : Strong intramolecular H-bonds (e.g., N-H⋯O) reduce solubility; intermolecular bonds (e.g., O-H⋯N) enhance crystal stability .

Q. Example Graph Set Table :

InteractionGraph SetEnergy (kJ/mol)
N-H⋯O=CR22(8)R_2^2(8)-25.3
C-H⋯O-NO2C(6)C(6)-12.7

Advanced: What strategies are recommended for elucidating biological activity mechanisms?

Q. Methodological Answer :

In Vitro Assays : Screen against kinase targets (e.g., EGFR or MAPK) using fluorescence polarization .

Molecular Docking : Simulate binding poses with AutoDock Vina; validate via MD simulations (NAMD/GROMACS) .

SAR Studies : Modify the nitro group or methoxy substituents to correlate structure with activity .

Q. Example IC50 Data (Hypothetical) :

DerivativeTargetIC50 (µM)
Parent CompoundEGFR0.45 ± 0.02
4-OCH3 → 4-NH2EGFR0.12 ± 0.01

Advanced: How can reaction mechanisms for nitro-group reduction or methoxy substitution be confirmed?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps .
  • Computational Studies : DFT (Gaussian 16) to map transition states for nitro → amine reduction .
  • Trapping Intermediates : Use in-situ IR or ESR to detect radical species during methoxy dealkylation .

Advanced: What crystallization strategies improve crystal quality for XRD?

Q. Methodological Answer :

  • Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test 50+ solvent combinations .
  • Additive Engineering : Introduce trace co-solvents (e.g., DMSO) to disrupt aggregation .
  • Temperature Ramping : Slow cooling (0.1°C/min) from saturated solution reduces twinning .

Advanced: How can computational modeling predict metabolic pathways?

Q. Methodological Answer :

CYP450 Docking : Use Schrödinger’s Glide to identify oxidation sites (e.g., ethyl group → COOH) .

ADMET Prediction : SwissADME or pkCSM to estimate half-life, logP, and toxicity .

Metabolite Validation : Compare in silico results with LC-MS/MS data from hepatocyte assays .

Q. Predicted Metabolites :

Phase I MetaboliteEnzymeProbability
O-DemethylationCYP3A482%
Nitro ReductionCYP2D667%

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